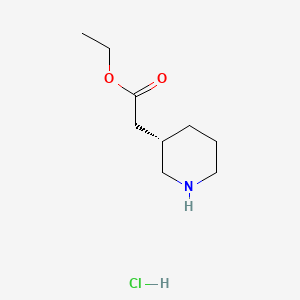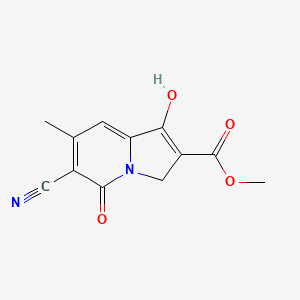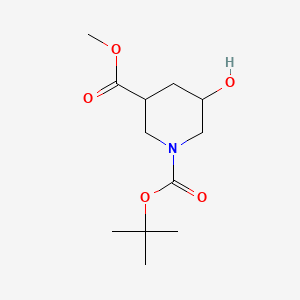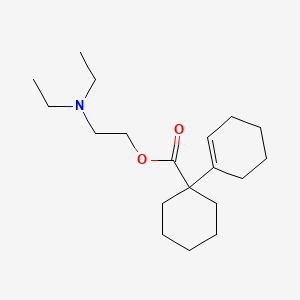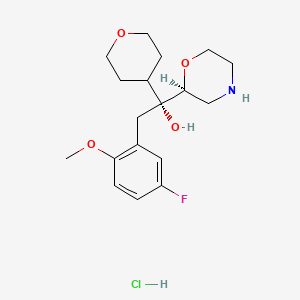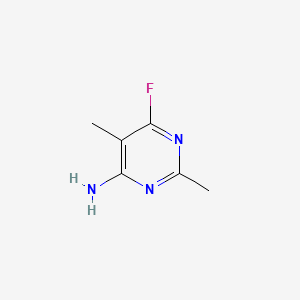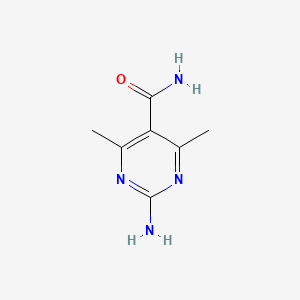![molecular formula C20H19NO4 B580059 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol CAS No. 159600-61-0](/img/structure/B580059.png)
4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol” is a chemical compound with the molecular formula C20H19NO4 . It is also known by other names such as 4’-Hydroxy-Pyriproxyfen and Pyriproxyfen-4’-hydroxy .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.37 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, and more are available on PubChem .科学的研究の応用
Fluorination of Phenols
4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol can be involved in the selective fluorination of phenols. This process uses a removable 2-pyridyloxy group as an auxiliary, indicating potential applications in modifying the chemical properties of phenols for various research purposes (Lou et al., 2015).
Bioremediation of Environmental Pollutants
Compounds like 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol could have roles in the bioremediation of environmental pollutants such as Bisphenol A. Laccase enzymes, for instance, can degrade these pollutants in non-aqueous systems, hinting at potential environmental applications (Chhaya & Gupte, 2013).
Studies on Plant Metabolism
Investigations into the metabolism of similar compounds in plants, like tomatoes, have been conducted. These studies are important for understanding how plants metabolize various chemicals, which has implications in agriculture and plant biology (Fukushima, Fujisawa, & Katagi, 2005).
Oxidation and Reduction Studies
Research on the oxidation and reduction properties of phenols can be linked to compounds like 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol. These studies are crucial in understanding the chemical behavior of phenols and their derivatives, which can be applied in various scientific and industrial contexts (Chandra & Uchimaru, 2002).
Medicinal Chemistry
In medicinal chemistry, derivatives of phenols have been explored as aldose reductase inhibitors and have shown antioxidant properties. This suggests potential therapeutic applications in the treatment of diseases related to oxidative stress (La Motta et al., 2007).
特性
IUPAC Name |
4-[4-(2-pyridin-2-yloxypropoxy)phenoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-15(24-20-4-2-3-13-21-20)14-23-17-9-11-19(12-10-17)25-18-7-5-16(22)6-8-18/h2-13,15,22H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAGDWMWQOLALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

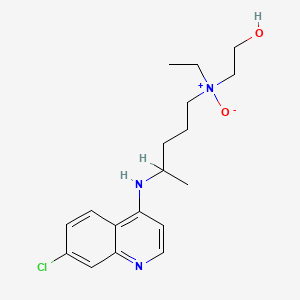
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)


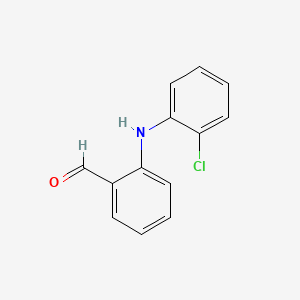
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)
